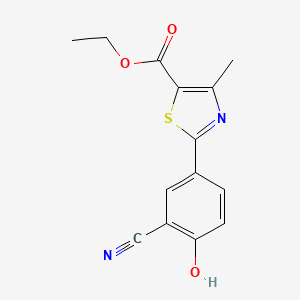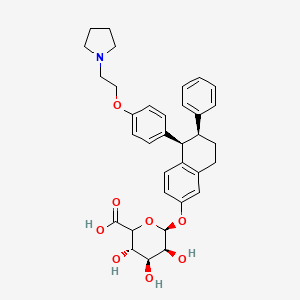
Acarbose Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acarbose Impurity A is a byproduct formed during the synthesis of acarbose, an alpha-glucosidase inhibitor used in the treatment of type 2 diabetes mellitus. Acarbose itself is a pseudotetrasaccharide that inhibits enzymes responsible for breaking down complex carbohydrates into simple sugars, thereby reducing postprandial blood glucose levels. Impurity A is one of several impurities that can arise during the production of acarbose, and its presence must be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acarbose and its impurities, including Impurity A, typically involves a fermentation process using specific strains of the bacterium Actinoplanes. The fermentation process is optimized to maximize the yield of acarbose while minimizing the formation of impurities. The specific conditions, such as temperature, pH, and nutrient composition, are carefully controlled to achieve the desired outcome .
Industrial Production Methods: In industrial settings, the production of acarbose involves large-scale fermentation followed by a series of purification steps to isolate the desired product and remove impurities. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to separate and quantify acarbose and its impurities. The use of advanced detection methods, such as charged aerosol detection, can enhance the sensitivity and accuracy of impurity analysis .
Análisis De Reacciones Químicas
Types of Reactions: Acarbose Impurity A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can occur during the synthesis, storage, or handling of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Impurity A.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce Impurity A.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Acarbose Impurity A, like other impurities, is primarily studied to understand its formation, stability, and impact on the overall quality of the pharmaceutical product. Research applications include:
Analytical Chemistry: Developing and validating methods for the detection and quantification of Impurity A in acarbose formulations.
Pharmaceutical Development: Studying the impact of Impurity A on the safety and efficacy of acarbose as a medication.
Quality Control: Implementing stringent quality control measures to ensure that Impurity A levels are within acceptable limits in the final product.
Mecanismo De Acción
The mechanism of action of Acarbose Impurity A is not well-documented, as it is primarily considered an unwanted byproduct. understanding its formation and behavior is crucial for ensuring the purity and efficacy of acarbose. The molecular targets and pathways involved in the formation of Impurity A are related to the biosynthetic pathway of acarbose, which involves the action of various enzymes and intermediates .
Comparación Con Compuestos Similares
Acarbose: The parent compound, an alpha-glucosidase inhibitor used to manage type 2 diabetes.
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Voglibose: A third alpha-glucosidase inhibitor used for similar therapeutic purposes.
Uniqueness of Acarbose Impurity A: this compound is unique in its specific structure and formation pathway. While other alpha-glucosidase inhibitors may have their own impurities, the specific impurities and their profiles can vary significantly. The presence and control of Impurity A are critical for ensuring the quality and safety of acarbose as a pharmaceutical product .
Propiedades
Número CAS |
1013621-79-8 |
|---|---|
Fórmula molecular |
C25H43NO18 |
Peso molecular |
645.62 |
Apariencia |
White to Off-White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)yranosyl-(1?4)-O-a-D-)-D-fructose; Acarbose D-Fructose Impurit |
Origen del producto |
United States |
A: The study found that adding validamine during the fermentation of Actinoplanes utahensis ZJB-08196 significantly increased acarbose production and decreased the concentration of "impurity C." [] Specifically, acarbose titer increased by 85.6% and the acarbose/impurity C ratio improved by 152.9% compared to control experiments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)









